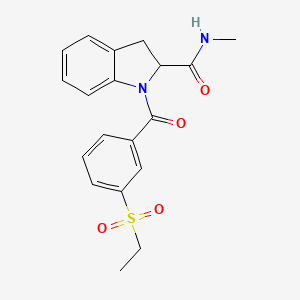![molecular formula C17H18N4O2 B7449699 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449699.png)
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring and an oxolane moiety, which contribute to its unique chemical properties. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The oxolane moiety can be introduced through etherification reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The triazole and oxolane moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent against drug-resistant pathogens.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline involves its interaction with specific molecular targets. The triazole ring is crucial for binding to target proteins, stabilizing the complexation. This compound can inhibit the growth of microorganisms by interfering with essential biological processes, such as enzyme activity and cell wall synthesis .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Oxolane derivatives: Compounds containing the oxolane moiety but lacking the quinoline structure.
Uniqueness: 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is unique due to the combination of the quinoline, triazole, and oxolane moieties.
Propriétés
IUPAC Name |
2-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-15-13(3-1)5-6-16(18-15)17-11-21(20-19-17)8-10-23-14-7-9-22-12-14/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBHSWGHLPZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)

![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)

![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7449674.png)
![N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-(1H-imidazol-5-yl)ethanamine](/img/structure/B7449687.png)
![3-[1-(Cyclopropylmethoxy)butan-2-yl]-1-(1-hydroxypropan-2-yl)-1-(2-hydroxypropyl)urea](/img/structure/B7449694.png)
![4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol](/img/structure/B7449701.png)
![2-(methoxymethyl)-4-[2-(3-methoxyphenyl)morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7449704.png)
![3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449719.png)
